BCN-PEG1-Val-Cit-PAB-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

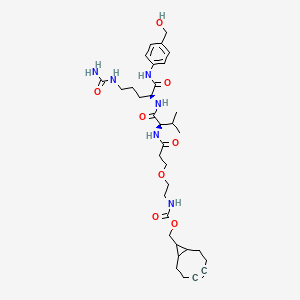

BCN-PEG1-Val-Cit-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs specifically to cancer cells. The BCN group in the compound allows for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a useful reagent in click chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of BCN-PEG1-Val-Cit-PAB-OH involves multiple steps:

Formation of BCN Group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives.

PEGylation: The PEG1 unit is introduced to enhance solubility and biocompatibility.

Val-Cit Linker Addition: The valine-citrulline dipeptide is added, which is cleavable by cathepsin B.

PAB Group Addition: The para-aminobenzyloxycarbonyl (PAB) group is added to facilitate the release of the drug payload upon cleavage.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, including:

Batch Processing: For precise control over reaction conditions.

Continuous Flow Synthesis: For higher efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

BCN-PEG1-Val-Cit-PAB-OH undergoes several types of chemical reactions:

Cleavage Reactions: The Val-Cit linker is specifically cleaved by cathepsin B, an enzyme present in lysosomes.

Click Chemistry Reactions: The BCN group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.

Common Reagents and Conditions

Cleavage Reactions: Typically occur under lysosomal conditions with the presence of cathepsin B.

Click Chemistry Reactions: Conducted under mild conditions, often at room temperature, without the need for copper catalysts.

Major Products Formed

Cleavage Reactions: Release of the cytotoxic drug payload within the target cell.

Click Chemistry Reactions: Formation of stable triazole linkages.

Aplicaciones Científicas De Investigación

BCN-PEG1-Val-Cit-PAB-OH has a wide range of scientific research applications:

Chemistry: Used in click chemistry for bioconjugation and labeling.

Biology: Facilitates the study of cellular processes through targeted delivery of probes.

Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy

Industry: Employed in the synthesis of specialized polymers and materials.

Mecanismo De Acción

The mechanism of action of BCN-PEG1-Val-Cit-PAB-OH involves:

Targeting: The compound is conjugated to an antibody that specifically targets cancer cells.

Internalization: The antibody-drug conjugate is internalized by the cancer cell.

Cleavage: The Val-Cit linker is cleaved by cathepsin B in the lysosome, releasing the cytotoxic drug.

Action: The released drug exerts its cytotoxic effects, leading to cell death.

Comparación Con Compuestos Similares

Similar Compounds

BCN-PEG2-Val-Cit-PAB-OH: Similar structure but with a longer PEG chain.

BCN-PEG3-Val-Cit-PAB-OH: Further extended PEG chain for enhanced solubility.

BCN-PEG4-Val-Cit-PAB-OH: Even longer PEG chain for specific applications requiring higher solubility.

Uniqueness

BCN-PEG1-Val-Cit-PAB-OH is unique due to its optimal balance between solubility and stability, making it highly effective for use in antibody-drug conjugates .

Propiedades

IUPAC Name |

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[3-[[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25?,26?,27?,28-,30+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYNANIXGPEZED-RHMCSHEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N6O8 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.8 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.